(R)-Monophos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

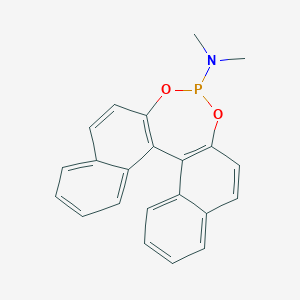

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHAVHXSBZARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185449-80-3 | |

| Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R Monophos and Its Derivatives

The synthesis of (R)-Monophos and its analogues follows a modular and convergent route, which allows for structural diversity and fine-tuning of the ligand's properties. The general strategy involves a two-step process starting from the enantiopure (R)-BINOL scaffold.

The primary synthetic pathway commences with the reaction of (R)-BINOL with a phosphorus source, typically phosphorus trichloride (PCl₃), to form a key intermediate, (R)-dinaphtho[2,1-d:1',2'-f] ucsb.edursc.orgscience-and-fun.dedioxaphosphepin-4-chloride. This electrophilic phosphorus chloride is then subjected to a nucleophilic substitution reaction with a desired amine. For the synthesis of this compound itself, this intermediate is treated with dimethylamine, usually in the presence of a tertiary amine base like triethylamine, to yield the final phosphoramidite (B1245037) product. This method is efficient and allows for the preparation of a wide array of derivatives by simply varying the amine component in the second step. For example, using piperidine or morpholine in place of dimethylamine leads to the formation of related ligands known as PipPhos and MorfPhos, respectively.

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | (R)-BINOL, Phosphorus Trichloride (PCl₃) | Typically in an aprotic solvent (e.g., Toluene, Dichloromethane) with a tertiary amine base (e.g., Triethylamine) or neat PCl₃ with a catalyst. | (R)-Dinaphtho[2,1-d:1',2'-f] ucsb.edursc.orgscience-and-fun.dedioxaphosphepin-4-chloride | This step forms the reactive chlorophosphite intermediate. |

| 2 | (R)-Dinaphtho[2,1-d:1',2'-f] ucsb.edursc.orgscience-and-fun.dedioxaphosphepin-4-chloride, Amine (e.g., Dimethylamine for Monophos) | Aprotic solvent, tertiary amine base (e.g., Triethylamine) at reduced temperatures (e.g., 0 °C to room temperature). | This compound or Derivative | The choice of amine (HNR₂) determines the final ligand structure. |

Analytical Characterization of R Monophos and Analogues

The definitive identification and purity assessment of (R)-Monophos and its analogues are accomplished through a combination of spectroscopic and physical characterization techniques. These methods are essential for confirming the ligand's structure, chirality, and suitability for use in sensitive catalytic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the characterization of phosphoramidite (B1245037) ligands.

³¹P NMR spectroscopy is particularly informative, as the phosphorus atom provides a unique spectral handle. Phosphoramidites like this compound typically exhibit a sharp, single resonance in a distinct region of the spectrum (generally between 125 to 145 ppm relative to 85% H₃PO₄), confirming the presence of the trivalent phosphorus center.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which serves to confirm its elemental composition (C₂₂H₁₈NO₂P for this compound).

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of these ligands in the solid state. This powerful technique confirms the connectivity of the atoms and, crucially, establishes the absolute configuration of the chiral elements, including the axial chirality of the BINOL backbone. A crystal structure for the family of Monophos ligands has been deposited in the Cambridge Crystallographic Data Centre (CCDC), underscoring the definitive structural elucidation of this ligand class.

Physical Properties: The physical properties of this compound, such as its melting point and specific rotation, are important indicators of its identity and enantiomeric purity.

| Technique/Property | Observation |

|---|---|

| Appearance | White crystalline solid |

| Molecular Formula | C₂₂H₁₈NO₂P |

| Molecular Weight | 359.36 g/mol |

| Melting Point | 190 °C (decomposition) chemicalbook.com |

| Optical Rotation | [α]²⁰_D +587° (c 0.06, CHCl₃) chemicalbook.com |

| ³¹P NMR | Expected sharp singlet approx. δ 125-145 ppm |

| ¹H NMR | Complex aromatic signals (naphthyl rings), singlet for N(CH₃)₂ |

| ¹³C NMR | Signals corresponding to aromatic and aliphatic carbons |

| HRMS | [M+H]⁺ calculated and found values match for C₂₂H₁₉NO₂P |

| X-ray Crystallography | Confirms molecular structure and absolute stereochemistry nih.gov |

Catalytic Applications of R Monophos in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

(R)-Monophos has been successfully employed as a chiral ligand in combination with various transition metals, most notably rhodium, to effect the asymmetric hydrogenation of prochiral olefins. These reactions are fundamental in creating stereogenic centers with high enantioselectivity.

The asymmetric hydrogenation of ketones and β-keto esters is a crucial method for producing chiral alcohols and their derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. While the broader class of phosphoramidite (B1245037) ligands has been explored for these transformations, specific data on this compound is most prominent in the context of olefinic substrates structurally related to β-keto esters. For instance, rhodium complexes of Monophos have been shown to be highly effective in the asymmetric hydrogenation of olefin derivatives. rsc.org High enantioselectivities are often achieved under mild conditions, showcasing the efficiency of this catalytic system.

| Substrate Type | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Enantiomeric Excess (ee) |

| Olefin Derivatives | Rh-MonoPhos | Not Specified | Not Specified | Not Specified | 93% |

This table presents illustrative data on the performance of Monophos in asymmetric hydrogenation of olefin derivatives, which are structurally relevant to the products derived from β-keto esters.

The asymmetric hydrogenation of carbon-nitrogen double bonds (imines) provides a direct route to chiral amines, which are prevalent in many biologically active compounds. The rhodium-catalyzed asymmetric hydrogenation of N-acetyl-α-arylenamides, which are precursors to chiral amines, has been successfully achieved using (S)-Monophos as the ligand. scispace.comrug.nl This transformation demonstrates the capability of the Monophos ligand to induce high enantioselectivity in the reduction of C=N bond precursors. A variety of α-arylenamides have been hydrogenated with modest to high levels of enantioselectivity. scispace.com The highest enantioselectivity was observed for heteroaromatic α-enamides in dichloromethane (B109758) at low temperatures. scispace.com

The actual catalyst is typically prepared in situ from a rhodium precursor, such as Rh(COD)₂BF₄, and two equivalents of the Monophos ligand. scispace.com The reactions are generally carried out under a hydrogen pressure of 15 bar. scispace.com For the parent substrate, N-(1-phenylvinyl)acetamide, hydrogenation at room temperature yielded the corresponding N-acetylamine with 86% ee, which improved to 90% ee at 5 °C. scispace.com

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Enantiomeric Excess (ee) |

| N-(1-phenylvinyl)acetamide | Rh(COD)₂BF₄ / (S)-Monophos | Ethyl Acetate (B1210297) | 25 | 15 | 86% |

| N-(1-phenylvinyl)acetamide | Rh(COD)₂BF₄ / (S)-Monophos | Ethyl Acetate | 5 | 15 | 90% |

| Heteroaromatic Enamide 9 | Rh(COD)₂BF₄ / (S)-Monophos | Dichloromethane | 5 | 15 | 94% |

This table showcases the results of the asymmetric hydrogenation of various enamides using a Rhodium/Monophos catalytic system. scispace.com

Currently, there is a lack of specific, detailed research findings in the peer-reviewed scientific literature regarding the application of this compound in light-induced, enantioselective hydrogenation processes. While photochemistry in asymmetric catalysis is a growing field, the utilization of this particular ligand in such transformations has not been extensively reported.

The synthesis of non-proteinogenic and side-chain modified amino acids is of great interest due to their potential applications in drug discovery and peptide science. Asymmetric hydrogenation is a key technology for establishing the stereochemistry of amino acid precursors. While this compound and other phosphoramidite ligands are widely used in the asymmetric hydrogenation of dehydroamino acid esters to produce natural amino acids, rug.nl specific examples of their application in the synthesis of side-chain modified amino acids are not extensively documented in readily available literature. The general methodology, however, is applicable to a wide range of substrates, suggesting the potential for this compound in the synthesis of more complex amino acid derivatives.

The use of earth-abundant metals like iron in catalysis is a highly desirable goal for sustainable chemistry. While there has been progress in the development of chiral iron complexes for the asymmetric hydrogenation of ketones, the scientific literature does not currently contain specific examples of this compound being used as a ligand in these iron-catalyzed systems. Research in this area has tended to focus on other types of chiral ligands.

Asymmetric Reductive Couplings

Asymmetric reductive couplings represent a powerful tool for the formation of carbon-carbon bonds with concomitant control of stereochemistry. These reactions typically involve the coupling of two unsaturated partners in the presence of a reductant and a chiral catalyst. While phosphoramidite ligands have been employed in various copper-catalyzed asymmetric reactions, including allylic alkylations, specific and detailed examples of the application of this compound in asymmetric reductive couplings are not well-documented in the current scientific literature.

CuH-catalyzed Reductive Coupling of Alleneamides with Carbonyl Electrophiles

Copper hydride (CuH) catalysis has emerged as a powerful tool for the reductive coupling of unsaturated systems with electrophiles. In the context of alleneamides, this compound has been employed as a chiral ligand in the copper-catalyzed borylative coupling with aldehyde electrophiles. This transformation allows for the synthesis of highly functionalized molecules with excellent stereocontrol.

In a study on the branched- and enantioselective borylative Cu-catalyzed reductive coupling of an achiral alleneamide with aldehyde electrophiles, various chiral ligands were screened. rug.nl While this compound (referred to as L11 in the study) was investigated, it did not provide the optimal results in terms of diastereoselectivity and enantioselectivity for the desired branched product compared to other ligands under the specific conditions tested. rug.nl

Table 1: Ligand Screening in the Cu-Catalyzed Borylative Coupling of an Alleneamide with an Aldehyde rug.nl

| Entry | Ligand | Ratio (Branched:Linear:Other) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 10 | This compound (L11) | 35 : 40 : 25 | 57 : 43 |

| 11 | (R)-(Me)BINOL-P(NMe2) (L12) | 74 : 26 : 0 | 48 : 52 |

| 12 | (R)-Ph-BINOL-P(NMe2) (L13) | 40 : 60 : 0 | 45 : 55 |

As indicated in the table, the reaction with this compound yielded a mixture of products with low enantioselectivity for the branched isomer. rug.nl This highlights the sensitivity of the reaction outcome to the ligand structure, with other phosphoramidite ligands showing different reactivity and selectivity profiles. rug.nl

Asymmetric Conjugate Additions

Asymmetric conjugate addition reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of chiral ligands in conjunction with metal catalysts, particularly copper, has enabled the enantioselective addition of various nucleophiles to α,β-unsaturated compounds.

Copper(I)-Catalyzed 1,4-Additions

The copper-catalyzed 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry. The introduction of chiral phosphoramidite ligands, such as this compound, marked a significant breakthrough in this area, particularly for the addition of dialkylzinc reagents to enones. rug.nl These monodentate ligands proved to be highly effective in inducing high levels of enantioselectivity.

For the conjugate addition of diethylzinc (B1219324) to cyclohexenone, this compound has been shown to afford the corresponding 3-ethylcyclohexanone with excellent enantioselectivity. Enantiomeric excesses of up to 98% have been reported for this transformation, demonstrating the high degree of stereocontrol imparted by the this compound ligand. core.ac.uk

Table 2: Enantioselective Cu-Catalyzed 1,4-Addition of Diethylzinc to Cyclohexenone with this compound

| Substrate | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclohexenone | Diethylzinc | Cu(OTf)₂ / this compound | >95 | up to 98 |

The success of this compound in this reaction is attributed to the formation of a well-defined chiral environment around the copper center, which effectively directs the approach of the nucleophile to one face of the enone.

Addition of Silicon Nucleophiles to Acid Derivatives

The conjugate addition of silicon nucleophiles to α,β-unsaturated acid derivatives is a valuable method for the synthesis of β-silyl carbonyl compounds. While copper catalysis has been employed for the enantioselective conjugate addition of silyl reagents to various Michael acceptors, the specific application of this compound as the chiral ligand for the addition of silicon nucleophiles to α,β-unsaturated acid derivatives is not extensively documented in the scientific literature. Research in this area has often focused on other classes of chiral ligands, such as N-heterocyclic carbenes or other types of phosphines, to achieve high enantioselectivity. nih.govnih.gov

Stereoselective Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a fundamental process for the synthesis of organosilicon compounds. The development of catalytic and stereoselective versions of this reaction is of significant interest. While various transition metal catalysts, particularly those based on rhodium and platinum, in combination with a wide array of chiral ligands have been developed for the enantioselective hydrosilylation of alkenes and alkynes, the use of this compound in this context is not a widely reported application. chemrxiv.orgrsc.org The field has predominantly seen the application of bidentate phosphine (B1218219) ligands and other ligand classes to achieve high levels of stereocontrol in these transformations.

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the construction of stereogenic centers. The reaction involves the nucleophilic substitution of an allylic leaving group, where the stereochemical outcome is controlled by a chiral ligand coordinated to the palladium catalyst.

Palladium(II)-Catalyzed Asymmetric Allylic Alkylations

The palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate is a benchmark reaction for the evaluation of new chiral ligands. A wide variety of chiral ligands, including those based on phosphines, have been successfully employed in this reaction, leading to high yields and enantioselectivities. clockss.org However, the application of the monodentate phosphoramidite ligand this compound in this specific transformation is not a well-documented area of research. The literature on palladium-catalyzed AAA predominantly features bidentate phosphine ligands and other specifically designed ligand scaffolds to achieve effective stereoinduction. nih.gov

Setting Vicinal Stereocenters in Allylic Alkylations

The construction of vicinal stereocenters, where two adjacent carbon atoms bear stereogenic centers, is a significant challenge in organic synthesis. Asymmetric allylic alkylation (AAA) has proven to be a powerful method for this purpose. While the use of this compound in iridium-catalyzed allylic substitution reactions has been documented, specific examples detailing its application in the direct formation of vicinal stereocenters were not prominently found in the reviewed literature. Methodologies for creating these motifs often rely on iridium catalysts paired with other types of chiral ligands. For instance, iridium complexes of bidentate chiral phosphites have been used to catalyze the reaction of glycinate nucleophiles with aryl-substituted allylic phosphates, affording products with vicinal tertiary and trisubstituted stereocenters. nih.gov Similarly, other studies have focused on the use of preformed iridium complexes with different phosphine ligands to achieve selective allylic alkylation for the formation of vicinal tertiary and all-carbon quaternary stereocenters. nih.gov

Asymmetric Borylation Reactions

Copper-catalyzed asymmetric conjugate borylation of α,β-unsaturated carbonyl compounds is a highly effective method for synthesizing chiral organoboron compounds. While phosphoramidite ligands are known to be effective in such transformations, specific data for the application of this compound in the conjugate borylation of α,β-unsaturated ketones is not extensively detailed in the surveyed literature. Research in this area often highlights the use of other chiral ligands. For example, chiral bis(phosphine) monooxides have been shown to induce superior levels of enantioselection in the copper-catalyzed conjugate borylation of α,β-disubstituted cyclobutenones. nih.gov Other studies have successfully employed ligands like (R,S)-Taniaphos in the enantioselective borylation of six- and seven-membered cyclic enones. scispace.com The broader class of monodentate chiral ligands, including phosphoramidites and phosphites, has been noted for its convenience in the enantioselective β-boration of α,β-unsaturated imines. organic-chemistry.org

The synthesis of enantiomerically enriched β-aminoalkylboronic acid derivatives is of significant interest due to their role as bioisosteres of β-amino acids and as versatile synthetic intermediates. However, a direct catalytic role for this compound in the stereoselective synthesis of these specific derivatives is not well-documented in the reviewed scientific literature. Current methodologies for accessing these compounds often involve different catalytic systems. For example, a nickel-catalyzed asymmetric borylalkylation of enamides using a chiral diamine ligand has been developed as an efficient route to a diverse range of β-aminoboronic acid derivatives. researchgate.net

Other Emerging Catalytic Applications

Beyond the specific transformations detailed above, this compound has demonstrated significant utility in other important catalytic asymmetric reactions, most notably in hydrogenation and hydroformylation.

Asymmetric Hydrogenation: A prominent application of this compound is in the rhodium-catalyzed asymmetric hydrogenation of enamides, providing a direct route to valuable chiral amine derivatives. scispace.comrug.nl The Rh(I) complex of this compound serves as a highly effective catalyst precursor for the hydrogenation of N-acetyl-α-arylenamides, achieving high enantioselectivities. scispace.comrug.nl For instance, the hydrogenation of various α-arylenamides proceeds with modest to high levels of enantioselectivity, with one of the highest reported values reaching 94% ee for a heteroaromatic enamide substrate in dichloromethane at 5°C. scispace.com The catalyst system, typically prepared in situ from [Rh(COD)₂]BF₄ and two equivalents of this compound, is effective under hydrogen pressures of around 15 bar. scispace.com

Below is a table summarizing the results of Rhodium/(R)-Monophos-catalyzed asymmetric hydrogenation of various N-acetyl-α-arylenamides.

| Entry | Substrate (Ar) | Solvent | Temp (°C) | Conv. (%) | ee (%) |

| 1 | Phenyl | Ethyl Acetate | 20-25 | 100 | 86 |

| 2 | Phenyl | Ethyl Acetate | 5 | 100 | 90 |

| 3 | 4-Methoxyphenyl | Ethyl Acetate | 20-25 | 100 | 88 |

| 4 | 4-Chlorophenyl | Ethyl Acetate | 20-25 | 100 | 87 |

| 5 | 2-Naphthyl | Dichloromethane | 5 | 100 | 91 |

| 6 | 2-Thienyl | Dichloromethane | 5 | 100 | 94 |

Data sourced from scientific literature on the asymmetric hydrogenation of enamides using Rh/(R)-Monophos catalysts. scispace.com

Asymmetric Hydroformylation: Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for producing chiral aldehydes. While this area is dominated by diphosphine and diphosphite ligands, monodentate ligands like this compound have been explored. Rhodium complexes are the most common catalysts for this transformation. nih.govnih.govresearchgate.net The performance of the catalyst in terms of activity, regioselectivity (linear vs. branched aldehyde), and enantioselectivity is highly dependent on the ligand structure, substrate, and reaction conditions. While the potential for this compound in this area exists, detailed studies showcasing its general applicability and high performance across a broad range of substrates are less common compared to its application in hydrogenation.

Mechanistic Investigations of R Monophos Catalyzed Reactions

Ligand-Metal Coordination Chemistry

The coordination of (R)-Monophos to a transition metal is the foundational step in the formation of a catalytically active species. The nature of this interaction, governed by both electronic and steric factors, dictates the subsequent steps of the catalytic cycle and the ultimate stereochemical outcome.

The phosphoramidite (B1245037) moiety, with its general formula P(OR¹) (OR²)(NRR'), is the key functional group responsible for coordination to the metal center. wikipedia.org The phosphorus(III) atom acts as a strong σ-donor and a tunable π-acceptor, properties that allow it to form stable bonds with transition metals, particularly those in low oxidation states. mdpi.comnih.gov The coordination of phosphoramidite ligands is often confirmed by a significant downfield shift in the ³¹P-NMR signal upon complexation. For instance, free phosphoramidite ligands typically show signals around 150 ppm, whereas their corresponding metal complexes can exhibit resonances between 196.3 and 200.7 ppm. nih.gov

The electronic properties of the phosphoramidite ligand can be finely tuned by modifying the substituents on the oxygen and nitrogen atoms. nih.gov This modulation affects the electron density at the phosphorus atom and, consequently, the strength of the metal-ligand bond. This fine-tuning is critical for optimizing the catalytic activity and selectivity of the resulting complex. nih.gov In the case of this compound, the phosphorus atom is part of a dioxaphosphepine ring derived from the BINOL (1,1'-bi-2-naphthol) backbone, and it coordinates to the metal center, creating the chiral environment necessary for asymmetric catalysis. wikipedia.org

The chirality of this compound originates from the axial chirality of its BINOL backbone. mdpi.com When this compound coordinates to a metal, this chirality is transferred to the metal's coordination sphere, creating a dissymmetric environment. This chiral space dictates the preferred orientation of the incoming substrate, leading to the enantioselective formation of one stereoisomer over the other.

The bulky binaphthyl groups of the ligand create significant steric hindrance, which restricts the possible coordination geometries of the substrate. mdpi.com This steric constraint forces the substrate to approach the metal center in a highly specific manner to minimize non-bonded interactions. This principle of creating a "chiral pocket" around the active site is fundamental to how this compound achieves high levels of enantioselectivity. sigmaaldrich.com The resulting metal-ligand complex is stereogenic at the metal center, and the combination of the ligand's chirality and the metal's geometry leads to the observed stereochemical control. nih.gov

Elucidation of Catalytic Cycles

A catalytic cycle is a multistep reaction mechanism that describes how a catalyst facilitates a chemical transformation. researchgate.net For this compound-catalyzed reactions, such as asymmetric hydrogenation, identifying the key intermediates, transition states, and the rate-determining step is essential for a complete mechanistic understanding.

In many catalytic processes, intermediates are relatively stable species that can sometimes be isolated or observed spectroscopically, while transition states are high-energy, transient configurations that cannot be isolated. youtube.comyoutube.com In the context of rhodium-catalyzed asymmetric hydrogenation of olefins, a common application for this compound, several key intermediates are proposed. rug.nlscispace.com

After the formation of the initial Rh-(R)-Monophos complex, the substrate coordinates to the metal center. In asymmetric hydrogenation, it is believed that complexes with a ligand-to-metal ratio of 2:1, such as Rh(Monophos)₂, may be the active species or their precursors. rsc.org The catalytic cycle typically involves steps like oxidative addition of hydrogen, coordination of the olefin, migratory insertion of the olefin into the metal-hydride bond, and reductive elimination of the product.

Computational studies, often using Density Functional Theory (DFT), are instrumental in mapping the energy profile of the catalytic cycle. These studies help to predict the structures of intermediates and transition states and to calculate their relative energies. mdpi.com The transition state is the highest energy point along the reaction coordinate for a given step and represents the energy barrier that must be overcome. solubilityofthings.comyoutube.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, often by stabilizing the transition state. solubilityofthings.com

Table 1: Proposed Intermediates in Rh/(R)-Monophos Catalyzed Hydrogenation

| Intermediate | Description |

| [Rh(L)₂(Solvent)ₓ]⁺ | Pre-catalyst, where L is this compound. |

| [Rh(L)₂(Substrate)]⁺ | Substrate-catalyst complex formed after olefin coordination. |

| [Rh(H)₂(L)₂(Substrate)]⁺ | Dihydride complex formed after oxidative addition of H₂. |

| Alkyl-hydride Complex | Formed after migratory insertion of the olefin. |

Note: This table represents a generalized set of intermediates; the exact species can vary depending on the substrate and reaction conditions.

In rhodium-catalyzed hydroformylation, a related process, kinetic isotope effect studies combined with theoretical calculations have been used to pinpoint the RDS. nih.gov For hydrogenation reactions catalyzed by Rh-phosphoramidite complexes, the rate-determining step can vary depending on the specific substrate and reaction conditions. It could be the oxidative addition of hydrogen, the migratory insertion step, or the reductive elimination of the product. mdpi.com For example, in some systems, the reductive amination step has been found to be slower than hydroformylation, making it the rate-determining step in a tandem hydroaminomethylation reaction. mdpi.com Kinetic studies, such as monitoring reaction progress and determining reaction orders, are vital experimental tools for elucidating the RDS. epfl.ch

Stereochemical Control Mechanisms

The ability of an this compound-metal complex to control the stereochemistry of a reaction is its most defining feature. This control is exerted at the stereochemistry-determining step, which is the first irreversible step in the catalytic cycle that establishes the new chiral center.

The stereochemical outcome is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The this compound ligand creates a chiral environment that makes one of these transition states significantly lower in energy than the other. This energy difference arises from minimizing steric clashes between the substrate and the ligand's bulky binaphthyl backbone.

The substrate is forced to adopt a specific orientation when it coordinates to the chiral metal center. For example, in the hydrogenation of an enamide, the pro-chiral olefin will bind to the catalyst in a way that places one of its prochiral faces towards the metal-hydride for the subsequent insertion step. The bulky groups of the this compound ligand will sterically block one approach, favoring the other and leading to high enantioselectivity. rug.nl This is an example of reagent-controlled stereoselection, where the chirality of the catalyst dictates the stereochemical outcome of the reaction. youtube.comyoutube.com The precise geometry of the favored transition state, where the substrate, metal, and ligand are optimally arranged, is the key to the high enantiomeric excesses (ee) often observed in this compound catalyzed reactions. scispace.comacs.org

Chiral Induction Pathways

The primary mechanism of chiral induction by this compound involves the creation of a well-defined, sterically hindered chiral pocket around the metal center. When this compound coordinates to a transition metal, the bulky substituents on the binaphthyl rings and the amine moiety dictate the spatial arrangement of the substrates in the transition state.

The prevailing model for chiral induction posits that the stereochemical outcome is determined in the key stereodetermining step of the catalytic cycle, such as the migratory insertion or reductive elimination step. The ligand's structure forces the substrate to adopt a specific orientation to minimize steric repulsion with the BINOL backbone. This preferential orientation ensures that the reactant approaches the metal center from a specific face, leading to the formation of one enantiomer over the other. sigmaaldrich.com

In many reactions, the nitrogen atom of the phosphoramidite ligand and the phosphorus atom create a bidentate-like coordination environment that restricts the conformational flexibility of the catalytic complex. This rigidity is essential for effective chiral communication. The orientation of the two naphthyl groups in the BINOL framework creates a chiral environment where one of the quadrants around the metal is sterically blocked, forcing the substrate to coordinate in a less hindered quadrant, thereby dictating the stereochemistry of the product.

Diastereoselective and Enantioselective Control Factors

The degree of diastereoselectivity and enantioselectivity in this compound-catalyzed reactions is highly sensitive to several factors, including the structure of the substrate, the choice of metal precursor, the solvent, and other reaction conditions. cureffi.org The interplay of these factors can significantly influence the energy difference between the diastereomeric transition states.

Substrate Effects: The electronic and steric properties of the substrate are paramount. Bulky substituents on the substrate can enhance stereoselectivity by amplifying the steric interactions within the chiral pocket of the catalyst. Conversely, substrates lacking significant steric differentiation may exhibit lower selectivity.

Ligand Electronics: The electronic properties of the Monophos ligand itself play a critical role. In palladium-catalyzed reactions of alkene-tethered hydrazones, the use of π-accepting phosphoramidite ligands like Monophos can favor C-H insertion products, whereas strongly donating N-heterocyclic carbene ligands tend to promote cyclopropanation. acs.org This demonstrates that ligand electronics can control reaction pathways and, consequently, selectivity. acs.org

Reaction Conditions: Temperature, solvent, and the presence of additives can modulate selectivity. For instance, in iridium-catalyzed allylic aminations, the combination of an iridium precatalyst with a phosphoramidite ligand in the presence of lithium chloride generates a highly active and selective catalyst. sigmaaldrich.com Lowering the reaction temperature often leads to higher enantioselectivities by amplifying the small energy differences between competing diastereomeric transition states.

The following table illustrates the impact of ligand modification on the enantioselectivity of a copper-catalyzed 1,4-addition of diethylzinc (B1219324) to cyclohexenone.

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| This compound | 98 | 94 |

| (R,S,S)-PipPhos | >98 | 96 |

| (R)-MeO-Biphep-based phosphoramidite | 95 | 88 |

Computational Studies and DFT Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of this compound-catalyzed reactions. cdmf.org.br These studies provide detailed insights into the structure of intermediates and transition states, which are often difficult to observe experimentally. elixirpublishers.com

Modeling Reaction Pathways and Energetics

DFT calculations allow for the mapping of the entire catalytic cycle, providing the relative free energies of reactants, intermediates, transition states, and products. nih.gov This energetic landscape helps to identify the rate-determining and stereodetermining steps of the reaction. nih.gov By analyzing the geometries of the transition states, researchers can visualize the key interactions between the chiral ligand and the substrate that are responsible for asymmetric induction. nih.govmdpi.com

For example, in a study of a rhodium-catalyzed C-H activation, DFT calculations could be used to model the different possible transition states leading to the observed products. rsc.org The calculations would reveal the non-covalent interactions, such as steric repulsion and CH-π interactions, that destabilize the transition state leading to the minor enantiomer while stabilizing the pathway to the major enantiomer. These models are crucial for rationalizing experimental observations and for the future design of more efficient catalysts. nih.gov

Below is a representative table of calculated relative free energies for a generic asymmetric reaction catalyzed by a metal-(R)-Monophos complex.

| Species | Relative Free Energy (ΔG, kcal/mol) - Pathway R | Relative Free Energy (ΔG, kcal/mol) - Pathway S |

|---|---|---|

| Catalyst-Substrate Complex | 0.0 | 0.2 |

| Transition State 1 (TS1) | +15.2 | +17.5 |

| Intermediate | -3.1 | -2.5 |

| Transition State 2 (TS2) | +12.8 | +13.9 |

| Product Complex | -10.5 | -9.8 |

Prediction of Enantioselectivity

A significant goal of computational studies is the accurate prediction of enantioselectivity. nih.gov The enantiomeric excess (ee) of a reaction is related to the difference in the free energy barriers (ΔΔG‡) of the two competing diastereomeric transition states leading to the (R) and (S) products. By calculating ΔΔG‡, the enantiomeric ratio can be predicted using the following relationship derived from transition state theory.

Accurate prediction remains a challenge, as even small errors in the calculated energies can lead to significant deviations from experimental results. nih.gov The accuracy of these predictions depends heavily on the chosen computational method, basis set, and the inclusion of solvent effects. cdmf.org.brrsc.org Despite these challenges, DFT has been successfully used to predict the sense and magnitude of enantioselectivity for various reactions. chemrxiv.org These predictive models are valuable for screening new ligands and substrates, thereby accelerating the discovery of new asymmetric transformations. arxiv.org

The following table compares experimentally observed enantioselectivities with those predicted by DFT calculations for a model reaction.

| Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| Substrate A | 1.8 | 92 | 90 |

| Substrate B | 2.2 | 97 | 95 |

| Substrate C | 1.4 | 84 | 88 |

| Substrate D | 2.5 | 99 | 98 |

Ligand Design Principles and Structure Activity Relationships for R Monophos Analogues

Influence of Steric Bulk on Enantioselectivity and Reactivity

The steric environment created by a chiral ligand around a metal center is a critical determinant of both enantioselectivity and reactivity in asymmetric catalysis. In the context of (R)-Monophos analogues, modifications to the steric bulk, either on the phosphoramidite's amine moiety or the binaphthyl backbone, have been shown to have profound effects on catalytic outcomes.

Systematic studies have demonstrated that increasing the steric hindrance of the amine substituent can significantly impact the enantiomeric excess (ee) and reaction rates. For instance, in the rhodium-catalyzed asymmetric hydrogenation of enamides, replacing the dimethylamino group of the parent this compound with a diethylamino group led to a remarkable increase in enantioselectivity, from 96% ee at -20 °C to 99.6% ee at a higher temperature of 5 °C. acs.org However, this trend is not always linear. Further increasing the bulk of the substituents on the nitrogen atom can lead to a decrease in both enantioselectivity and catalytic activity. acs.org For example, replacing the methyl groups in a ferrocenylethylamine-derived monophosphoramidite with ethyl groups resulted in a dramatic drop in enantioselectivity from 99% ee to 53% ee in the hydrogenation of an enamide. acs.org This suggests the existence of an optimal steric window for a given catalytic transformation.

The introduction of bulky substituents on the binaphthyl backbone of Monophos has also been explored, though often with less favorable results. Such modifications have frequently led to diminished enantioselectivities and reaction rates. acs.org This highlights the sensitive interplay between the different components of the ligand framework in creating an effective chiral pocket.

A compelling example of the positive influence of steric bulk is seen in the nickel-catalyzed reductive cyclization of aryl-chained alkynones. The use of (R)-AntPhos, a Monophos analogue with a bulky anthracene (B1667546) group, resulted in excellent yield and enantioselectivity (98% yield, 93:7 er). chemrxiv.org This is attributed to the significant steric hindrance between the phenyl group of the substrate and the anthracene moiety of the ligand, which favors a specific transition state geometry. chemrxiv.org

These findings underscore the importance of fine-tuning the steric properties of Monophos analogues to achieve optimal performance. The relationship between steric bulk and catalytic outcome is often complex and substrate-dependent, necessitating a careful and systematic approach to ligand design.

Electronic Effects of Substituents on Catalytic Performance

The electronic properties of a ligand, which can be modulated by the introduction of electron-donating or electron-withdrawing substituents, play a crucial role in influencing the activity and selectivity of a metal catalyst. nih.gov In the case of this compound analogues, the electronic tuning of the ligand framework can significantly impact catalytic performance by altering the electron density at the metal center.

The introduction of electron-withdrawing groups on the organic building blocks of catalysts has been shown to enhance reaction rates in certain cases. nih.gov While direct and extensive studies on the electronic effects of substituents on the binaphthyl backbone of Monophos itself are not widely reported to lead to improved performance, the general principles of ligand electronics are applicable. acs.org For instance, in other catalytic systems, a linear free-energy relationship (Hammett-type) has been observed, where the reaction rate correlates with the electron-withdrawing character of the substituents on the ligand. nih.gov

Conversely, increasing the electron-donating ability of phosphine (B1218219) ligands by introducing donating substituents on the aromatic rings attached to the phosphorus atom has been shown to result in higher reaction rates in some catalytic cycles. wiley.com This is attributed to the enhanced electron density at the metal center, which can facilitate key steps such as oxidative addition.

The electronic properties of the substituents can also have a subtle but significant influence on enantioselectivity. In some systems, increased π-basicity of the ligand's aromatic components has been correlated with improved enantioselectivity. nih.gov This suggests that non-covalent interactions, such as π-π stacking between the ligand and the substrate, can be influenced by the electronic nature of the ligand and play a role in the enantiodiscrimination step.

It is important to note that the electronic effects are often intertwined with steric effects, and deconvoluting their individual contributions can be challenging. nih.gov Nevertheless, the deliberate modification of the electronic properties of this compound analogues through the introduction of appropriate substituents presents a powerful strategy for optimizing catalytic performance.

Chiral Backbone Modifications and Their Impact

The defining feature of this compound is its axially chiral 1,1'-binaphthyl-2,2'-diol (BINOL) backbone. Modifications to this chiral scaffold, including the introduction of substituents or the replacement of the entire backbone, represent a fundamental strategy for altering the ligand's properties and, consequently, its catalytic performance.

Introducing substituents onto the binaphthyl moiety of Monophos has been explored, but it often leads to a decrease in both enantioselectivity and reaction rates. acs.org This suggests that the pristine BINOL framework provides a highly optimized chiral environment for many reactions. However, more subtle modifications, such as the replacement of the hydrogen at the 2' position with a methoxy (B1213986) group, as seen in MOP-type ligands, can have profound implications for catalytic performance in reactions like hydrosilylation. rsc.org

A more successful approach has been the replacement of the dimethylamino group with other chiral amines. acs.org This strategy introduces an additional element of chirality into the ligand, which can lead to a "matched" or "mismatched" pairing with the axial chirality of the binaphthyl backbone. For example, a ferrocenylethylamine-derived monophosphoramidite with a matched combination of central and axial chirality provided a more effective chiral environment, resulting in improved enantioselectivities in Rh-catalyzed asymmetric hydrogenation. acs.org In contrast, the mismatched diastereomer led to significantly lower enantioselectivity. acs.org

The modular synthesis of phosphoramidites allows for the exploration of a wide variety of chiral backbones beyond BINOL. chalmers.se Ligands derived from TADDOL, partially hydrogenated BINOL ((R)-H8-MonoPhos), and spiro diols have been developed, each imparting unique steric and electronic properties to the resulting catalyst. chalmers.se This modularity is a key advantage of the phosphoramidite (B1245037) ligand class, enabling the rapid generation of diverse ligand libraries for catalyst screening and optimization.

Rational Design for Enhanced Catalyst Turnover Frequencies

The rational design of catalysts aims to move beyond empirical screening by using mechanistic understanding to create more active and stable catalysts. researchgate.net For this compound analogues, enhancing catalyst turnover frequencies (TOFs) and turnover numbers (TONs) is a key objective, as it leads to more efficient and economically viable catalytic processes.

One strategy to improve TOFs is to design ligands that promote the formation of highly active, coordinatively unsaturated metal species. wiley.com Bulky ligands can favor the formation of monoligated complexes, which are often more reactive than their bis-ligated counterparts because of the availability of a coordination site for the substrate. wiley.com This principle has been successfully applied in various catalytic reactions, including rhodium-catalyzed hydroformylation and palladium-catalyzed Heck reactions. wiley.com

Computational methods are increasingly being used to guide the rational design of catalysts. researchgate.netresearchgate.net By modeling the catalytic cycle and identifying the rate-determining step, it is possible to design ligands that lower the activation barrier of this step. For example, computational studies can help in understanding how ligand electronics and sterics affect the energies of transition states and intermediates.

The stability of the catalyst under reaction conditions is another critical factor for achieving high turnover numbers. Ligand design can play a role in preventing catalyst deactivation pathways. For instance, in some cases, the judicious placement of steric bulk can prevent catalyst poisoning or deactivation by hindering unwanted side reactions. rsc.org

The development of second-generation MOP-phosphonites provides a case study in the rational design for improved performance. By systematically modifying the ancillary aryloxide groups, researchers were able to create ligands with tailored steric profiles that led to a general increase in enantioselectivity and reaction rate in the catalytic hydrosilylation of styrenes. rsc.org

Design of Ligands for Specific Substrate Classes

The "one size fits all" approach is rarely effective in asymmetric catalysis. The optimal ligand is often highly dependent on the specific class of substrates being transformed. Therefore, a key aspect of ligand design is the tailoring of this compound analogues for specific substrate classes. acs.orgmdpi.com

This substrate-specificity arises from the intricate non-covalent interactions between the ligand-metal complex and the substrate in the transition state. nih.govmdpi.com Hydrogen bonding, π-π stacking, and steric repulsion all contribute to the enantiodiscrimination process. By modifying the ligand structure, it is possible to enhance these interactions for a particular substrate, thereby improving enantioselectivity.

For example, the development of ligands with tethered hydrogen-bonding donors has proven to be a successful strategy for reactions involving substrates with complementary hydrogen-bonding acceptors. mdpi.com The BaryPhos ligand, which features a hydrogen bonding donor, was rationally designed for enantioselective cross-coupling reactions. mdpi.com

In some cases, the design of the substrate itself can be coordinated with the ligand design to achieve high levels of stereocontrol. mdpi.com This synergistic approach, where both the "lock" (the catalyst) and the "key" (the substrate) are optimized, can lead to exceptionally high enantioselectivities.

The modularity of Monophos-type ligands is particularly advantageous for creating libraries of ligands to screen against different substrate classes. sigmaaldrich.comchalmers.se By varying the amine moiety or the binaphthyl backbone, a range of ligands with diverse steric and electronic properties can be rapidly synthesized and evaluated, facilitating the discovery of the optimal catalyst for a given transformation. acs.org This approach has been instrumental in expanding the scope of reactions catalyzed by Monophos analogues to a wide variety of functionalized and unfunctionalized substrates. researchgate.net

R Monophos in the Context of Green Chemistry and Sustainable Catalysis

Efficiency in Atom Economy and Waste Minimization

A core principle of green chemistry is atom economy, which emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. pharmacyjournal.orgmatanginicollege.ac.in Catalytic reactions, by their nature, are superior to stoichiometric processes as they reduce waste, and (R)-Monophos is frequently employed in reactions that are inherently atom-economical. rsc.org

Addition reactions, such as hydrogenations, hydroaminations, and cycloadditions, are considered 100% atom-economical because all the atoms of the reactants are incorporated into the product. matanginicollege.ac.in this compound, in combination with transition metals like rhodium and iridium, has proven highly effective in catalyzing such transformations.

A notable example is the rhodium-catalyzed asymmetric hydroamination of allenes for the synthesis of (R)-Sitagliptin. d-nb.info This method provides an atom-economic alternative to other synthetic routes like allylic substitution, showcasing the potential of this compound in creating complex chiral amines with minimal waste. d-nb.info Similarly, the extensive use of this compound and related phosphoramidites in the asymmetric hydrogenation of various olefins to produce valuable chiral compounds further underscores its contribution to atom-efficient synthesis. researchgate.netsigmaaldrich.com The direct nature of these catalytic additions avoids the need for protecting groups or multi-step sequences that generate stoichiometric by-products, aligning perfectly with the goal of waste minimization. matanginicollege.ac.in

Catalytic Turnover and Catalyst Loading Considerations

High catalytic activity is crucial for sustainable processes, as it allows for minimal amounts of the (often expensive and precious metal-based) catalyst to be used. This is quantified by the turnover number (TON), representing the moles of substrate converted per mole of catalyst, and the turnover frequency (TOF), which is the TON per unit time. This compound-based catalysts are renowned for their high activity and efficiency, even at low catalyst loadings. sigmaaldrich.com

The modular design of MonoPhos ligands allows for the creation of extensive libraries, facilitating rapid screening to identify the optimal catalyst for a specific substrate, which can lead to even higher turnover numbers. researchgate.net The ability to achieve high performance with low catalyst loading makes this compound an economically and environmentally attractive choice for industrial applications.

Table 1: Performance of this compound and Related Ligands in Asymmetric Hydrogenation

| Substrate | Catalyst System | Catalyst Loading (mol%) | TON/TOF | Enantioselectivity (ee%) | Source |

| N-acyl dehydroalanine (B155165) | Rh/(S)-MonoPhos | Not specified | TOF: 1200 h⁻¹ | ~90% | rsc.org |

| Methyl α-N-acetamido acrylate | Rh/P-OP Ligands | 0.043 - 0.2 | S/C up to 2300 | >95% | researchgate.net |

| Methyl α-N-acetamido cinnamate | Rh/P-OP Ligands | 0.2 | S/C up to 500 | >95% | researchgate.net |

| Various Olefins | Rh/MonoPhos (7a) | Not specified | TON up to 6000 | >98% | researchgate.net |

Solvent Effects and Reaction Media Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. mdpi.comliv.ac.uk Optimizing reaction media involves selecting less hazardous solvents, reducing solvent volume, or using alternative media like water or ionic liquids. The performance of this compound catalysts is significantly influenced by the solvent system.

Studies on the rhodium-catalyzed asymmetric hydrogenation using this compound have shown a strong dependence on the nature of the solvent. researchgate.net A systematic screening revealed that non-protic solvents, such as dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc), provide excellent enantioselectivities (>98% ee). researchgate.net In contrast, protic solvents like methanol (B129727) can sometimes lead to lower selectivity. researchgate.net

Water is considered an ideal green solvent, and efforts have been made to adapt this compound catalysis for aqueous media. liv.ac.uk In the hydrogenation of N-acyl dehydroalanine using a water-soluble MonoPhos derivative, high enantioselectivity (82% ee) was maintained in pure water, although the reaction rate was lower. rsc.org Remarkably, the addition of a surfactant like sodium dodecylsulfate (SDS) to the aqueous medium significantly boosted the turnover frequency (from 55 to 600 h⁻¹) while also restoring the high enantioselectivity (89% ee). rsc.org This demonstrates that through careful optimization of the reaction medium, the benefits of both the this compound catalyst and a green solvent can be harnessed effectively.

Table 2: Solvent Effect on the Rh/(R)-MonoPhos-Catalyzed Asymmetric Hydrogenation

| Solvent | Enantioselectivity (ee%) | Remarks | Source |

| Dichloromethane (CH₂Cl₂) | >98% | Excellent enantioselectivity in non-protic solvent. | researchgate.net |

| Ethyl Acetate (EtOAc) | >98% | Excellent enantioselectivity in non-protic solvent. | researchgate.net |

| Methanol (MeOH) | Lower for some substrates | Protic solvent, can lead to decreased enantioselectivity. | researchgate.net |

| Water | 82% | High ee retained, but with lower reaction rate (TOF = 55 h⁻¹). | rsc.org |

| Water + 10% SDS | 89% | Surfactant addition increases TOF to 600 h⁻¹ and restores high ee. | rsc.org |

Potential for Immobilization and Recyclability of this compound Catalysts

The separation and recycling of homogeneous catalysts is a major challenge in industrial processes. Immobilizing the catalyst on a solid support offers a practical solution, combining the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. acs.orgnih.gov This approach enhances the sustainability of the process by allowing for the reuse of the often-valuable catalyst. redfoxresources.com

Several strategies have been explored for the immobilization and recycling of catalysts based on the MonoPhos scaffold. One approach involves attaching the ligand to a solid support. For example, a Rh-MonoPhos complex was immobilized on AlTUD-1, a mesoporous material, and successfully used in a chemoenzymatic one-pot reaction in water. acs.org This demonstrates the feasibility of creating robust, recyclable catalytic systems.

Another strategy involves the synthesis of dendritic versions of MonoPhos. researchgate.net The larger, polymer-like structure of these dendritic ligands facilitates their separation from the reaction mixture by methods like nanofiltration, allowing for the recovery and reuse of the catalyst. researchgate.net The development of such recyclable systems is crucial for the large-scale industrial application of this compound catalysis, further solidifying its role in sustainable chemical manufacturing. google.com The ability to immobilize these catalysts without significant loss of activity or selectivity is a key area of ongoing research, aiming to make these advanced catalytic processes more economically viable and environmentally benign. rsc.org

Comparative Studies with Other Privileged Chiral Ligands

Comparison of Catalytic Efficiency and Selectivity

The efficacy of a chiral ligand is primarily judged by the efficiency (reaction rate, turnover numbers) and selectivity (enantioselectivity) it imparts to a catalytic reaction. (R)-Monophos has demonstrated exceptional performance in certain reactions, while showing limitations in others when compared to different ligand classes.

A key application for Monophos is the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-dehydroamino acids and enamides. acs.orgresearchgate.net In these transformations, catalysts derived from Monophos often exhibit high activity and provide excellent enantioselectivities, frequently exceeding 95% ee. acs.org For instance, in the hydrogenation of N-acetyl-α-arylenamides, the Rh(I) complex of Monophos is highly effective, rivaling the results obtained with more traditional bidentate ligands. researchgate.netscispace.com However, for some enamides, high enantioselectivity (96% ee) with Monophos is only achieved at lower temperatures (-20 °C), suggesting a potential limitation. acs.org

Direct comparisons with other privileged ligands under identical conditions provide the clearest insights. In the Rh-catalyzed asymmetric hydrogenation of (Z)-methyl 3-cyano-2-phenylacrylate, a study screened several highly regarded chiral ligands, including (S)-MonoPhos. The results highlighted a significant divergence in performance. While ligands like (S,S)-f-spiroPhos provided the desired product with excellent conversion and 98% ee, (S)-MonoPhos yielded only 65% conversion and 0% enantioselectivity for this specific substrate. rsc.org This starkly illustrates that the catalyst's performance is highly substrate-dependent.

| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (S,S)-f-spiroPhos | >99 | 98 | rsc.org |

| (S)-BINAP | <5 | NA | rsc.org |

| (R)-JosiPhos-1 | 29 | 28 | rsc.org |

| (S,S)-f-Binaphane | 80 | 58 | rsc.org |

| (S)-MonoPhos | 65 | 0 | rsc.org |

Table 1: Comparison of various chiral ligands in the Rh-catalyzed asymmetric hydrogenation of (Z)-methyl 3-cyano-2-phenylacrylate. Conditions: [Rh(COD)2]BF4/ligand, 40 °C, CH2Cl2, 70 atm H2. rsc.org

In other areas, such as the iridium-catalyzed allylic substitution, this compound has been used effectively to generate stereogenic C–C bonds with good to excellent enantioselectivities and high yields. sigmaaldrich.com This showcases its versatility beyond hydrogenation reactions.

Advantages and Limitations of this compound in Specific Transformations

The comparative data allow for a clear delineation of the advantages and limitations of this compound.

Advantages:

Ease of Synthesis and Air Stability: Unlike many chiral phosphines, Monophos and other phosphoramidites are readily prepared, often in a single step from BINOL, and are generally stable to air, which enhances their practicality. researchgate.netscispace.com

High Modularity: The structure of Monophos can be easily and rapidly modified by changing the amine or binaphthyl components. This modularity allows for the creation of "instant ligand libraries" for rapid screening and optimization for specific substrates. acs.orgacs.org

High Efficiency for Core Substrates: For benchmark reactions like the asymmetric hydrogenation of dehydroamino acids and enamides, this compound provides excellent enantioselectivity and activity, often at low catalyst loadings and under low-pressure conditions. researchgate.netsigmaaldrich.com

Challenging the Bidentate Paradigm: The success of Monophos was instrumental in challenging the long-held belief that bidentate chelation is a prerequisite for high enantioselectivity in catalysis, opening the door for the wider development of monodentate ligands. scispace.comresearchgate.net

Limitations:

Substrate-Specific Inefficiency: As demonstrated in the hydrogenation of certain cyano-acrylates and in specific C-C coupling reactions, this compound can be completely ineffective or non-selective, whereas other specialized ligands excel. rsc.orgsci-hub.se

Lower Selectivity in Some Cases: In certain reactions, this compound has shown only low to moderate enantioinduction compared to other available ligands. acs.org

Requirement for Optimization: While highly active for its preferred substrates, achieving optimal results can sometimes require careful tuning of reaction conditions, such as lower temperatures, which may not be ideal for all processes. acs.org

Future Directions and Perspectives in R Monophos Research

Development of Novel (R)-Monophos Derivatives

The modular structure of this compound, which combines a chiral BINOL backbone with an amine moiety, makes it an ideal scaffold for modification. researchgate.net The development of novel derivatives is a primary research avenue, aimed at fine-tuning the steric and electronic properties of the ligand to enhance selectivity and reactivity for specific transformations. chalmers.se

Key strategies in the development of new derivatives include:

Modification of the BINOL Backbone: Researchers have explored variations such as partially hydrogenated BINOL systems, like (R)-H8-MonoPhos, to alter the ligand's conformational flexibility and electronic nature. chalmers.se Another approach involves introducing substituents at the 3,3'-positions of the biphenol or BINOL scaffolds to enhance reactivity and stereocontrol. doi.org

Variation of the Amine Moiety: The amine component of the phosphoramidite (B1245037) structure can be readily changed, allowing for the creation of extensive libraries of ligands. researchgate.net This modularity enables rapid screening to identify the optimal ligand for a specific substrate and reaction, which is a significant advantage over less adaptable ligand systems. researchgate.net

Scaffold Diversification: Moving beyond the traditional BINOL framework, other diol backbones have been investigated. Examples include derivatives based on spiro diols and catechols, which introduce different chiral environments around the metal center. chalmers.se

These modifications are driven by the need to create catalysts with improved performance for challenging substrates, such as those requiring the formation of complex chiral centers. sigmaaldrich.com

Table 1: Examples of this compound Derivatives and Structural Modifications

| Derivative Name/Class | Structural Modification | Intended Improvement | Reference |

|---|---|---|---|

| (R)-H8-MonoPhos | Partially hydrogenated BINOL backbone | Altered flexibility and electronic properties | chalmers.se |

| 3,3'-Silyl BINOL Derivatives | Silyl groups at the 3,3' positions of the BINOL scaffold | Enhanced reactivity and stereofidelity | doi.org |

| Spiro Diol-Based Ligands | Replacement of BINOL with a spiro diol scaffold | Introduction of a different chiral environment | chalmers.se |

| Catechol Variants | Use of a catechol backbone instead of BINOL | Scaffold diversification for new applications | chalmers.se |

| Furanoside Monophosphites | Introduction of a furanoside backbone | Improved enantioselectivities for specific substrates like α,β-unsaturated carboxylic acid derivatives | researchgate.net |

Exploration of New Catalytic Transformations

While this compound is well-established in asymmetric hydrogenations and conjugate additions, its potential extends to a much broader range of catalytic reactions. sigmaaldrich.comresearchgate.net Ongoing research seeks to unlock new applications for this versatile ligand. The ease of synthesis and air stability of this compound make it an attractive candidate for exploring new chemical space. researchgate.net

Recent explorations have successfully applied this compound and its derivatives in several novel transformations:

Iridium-Catalyzed Allylic Substitutions: this compound has been effectively used in iridium-catalyzed enantioselective allylic substitution reactions, producing chiral C-C bonds with good to excellent enantioselectivities and high yields. sigmaaldrich.com

Desymmetrization Reactions: The ligand has shown high levels of enantiocontrol in the desymmetrization of meso-cycloalkene oxides. sigmaaldrich.com

Cascade Reactions: Researchers have utilized this compound in palladium-catalyzed cascade reactions, such as the Heck cyclization-phosphorylation of N-(2-iodophenyl)acrylamides, although in some cases, other ligands provided higher chiral induction. researchgate.net

Expanded Hydrogenation Scope: Beyond traditional substrates, this compound has been effective in the rhodium-catalyzed asymmetric hydrogenation of N-acetyl-α-arylenamides, providing a general method for preparing valuable chiral amine derivatives. researchgate.net

The scope of transformations continues to expand and now includes hydroborations, hydrovinylations, and cycloadditions, demonstrating the ligand's wide-ranging applicability. chalmers.se

Table 2: Selected New Catalytic Transformations Employing this compound

| Reaction Type | Metal Catalyst | Substrate Class | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Substitution | Iridium | Allylic carbonates | Good to excellent enantioselectivities (e.g., up to 94% ee) | sigmaaldrich.com |

| Asymmetric Allylic Amination | Iridium | Cinnamyl acetate (B1210297) | Excellent yield (98%) and enantiopurity (95% ee) | sigmaaldrich.com |

| Asymmetric Hydrogenation | Rhodium | N-acetyl-α-arylenamides | High enantioselectivities (up to 99% ee) | researchgate.net |

| Cascade Heck Cyclization-Phosphorylation | Palladium | N-(2-iodophenyl)acrylamides | Formation of 3-Phosphorylmethyl-3-R-indolin-2-ones | researchgate.net |

Integration with Flow Chemistry and High-Throughput Screening

The combination of this compound catalysis with modern automation technologies represents a significant step forward in reaction development and optimization. High-throughput screening (HTS) and continuous flow chemistry are powerful tools for accelerating the discovery of new catalysts and processes. semanticscholar.orgrsc.org

The modularity of Monophos-type ligands is particularly well-suited for HTS, where large libraries of ligands can be rapidly synthesized and screened to find the optimal catalyst for a given reaction. researchgate.net This approach avoids the laborious one-by-one synthesis and testing of catalysts. researchgate.net

Integrating this compound catalysis into automated flow systems offers several advantages: rsc.orgacs.org

Rapid Screening and Optimization: Automated platforms allow for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading), generating large, unbiased kinetic datasets. rsc.org

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters and allow for the safe handling of hazardous reagents or reactions under high pressure. semanticscholar.org

Efficiency and Scalability: Continuous flow processes can be more efficient than batch reactions and are often easier to scale up for larger production runs.

The development of automated synthesis platforms that incorporate online monitoring techniques like NMR spectroscopy enables real-time data acquisition and autonomous reaction analysis, streamlining the entire research and development workflow. rsc.orgacs.org

Applications in Industrial Scale Synthesis

The ultimate test of a catalytic system's utility is its applicability on an industrial scale. tcichemicals.com For a catalyst to be viable for large-scale manufacturing, it must exhibit high activity (high turnover numbers), selectivity, and operate under practical conditions. sigmaaldrich.comtcichemicals.com this compound and related phosphoramidite ligands have shown promise in meeting these criteria.

The advantages of Monophos ligands that make them suitable for industrial applications include:

High Activity at Low Catalyst Loadings: Efficient catalysis reduces the amount of expensive transition metal and ligand required, lowering costs. sigmaaldrich.com

Mild Reaction Conditions: The ability to perform hydrogenations at low pressures simplifies reactor design and improves safety. sigmaaldrich.com

Practical Synthesis: The straightforward, one-step synthesis of Monophos from readily available precursors is a major advantage for large-scale production. researchgate.net

While specific large-scale applications of this compound itself are often proprietary, the successful scaling of processes using similar phosphine (B1218219) and phosphoramidite ligands in the pharmaceutical industry demonstrates the potential. pharmtech.com For example, ruthenium-based hydrogenation catalysts with various phosphine ligands have been used to manufacture chiral alcohols and other intermediates on multi-100 kg scales. pharmtech.com The development of robust, scalable methods for producing the ligand and the final catalyst complex is a critical step toward commercialization. pharmtech.com

Synergistic Catalysis Involving this compound

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, is an emerging frontier in chemical synthesis. nih.gov This approach can enable previously unattainable reactions, improve efficiency, and enhance stereocontrol. nih.gov Monodentate ligands like this compound are particularly interesting candidates for such systems because they can be used in mixtures to achieve a cooperative effect. wikipedia.org

An important concept is the ability to use mixtures of monodentate ligands to create a "chiral pocket" that is superior to that formed by a single ligand or a traditional bidentate ligand. wikipedia.org This can lead to a synergistic improvement in enantioselectivity. wikipedia.org While documented examples specifically pairing this compound with a distinct second catalyst in a synergistic fashion are still emerging, the principles have been demonstrated in related systems. For instance, dual-catalyst systems involving rhodium and palladium have been shown to achieve enantioselective allylations where a single catalyst is ineffective or non-selective. ethz.ch Future research will likely focus on designing novel synergistic systems where a metal complex of this compound is a key component.

Q & A

Q. How is (R)-Monophos synthesized and characterized in laboratory settings?

this compound is synthesized via coordination chemistry techniques, typically involving iron tricarbonyl complexes. Key steps include ligand exchange reactions under inert conditions and purification via column chromatography. Characterization employs:

- Infrared (IR) spectroscopy to confirm carbonyl stretching frequencies (e.g., ν = 2002, 1944 cm⁻¹ for Fe–CO bonds) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular composition (e.g., m/z 750.00 [M + Na]+ for C39H44FeNNaO5PSi2) .

- Melting point analysis (215°C decomposition) to assess purity .

- Stereochemical validation using chiral HPLC or X-ray crystallography for enantiomeric confirmation .

Q. What analytical techniques are critical for confirming the enantiopurity of this compound?

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-derived columns) to separate enantiomers and quantify enantiomeric excess (ee) .

- Circular Dichroism (CD) spectroscopy : Detect optical activity specific to the (R)-configuration .

- NMR spectroscopy with chiral shift reagents : Resolve diastereomeric interactions for stereochemical assignment .

Advanced Research Questions

Q. How to design experiments to evaluate this compound’s catalytic efficiency in stereoselective transformations?

- Define reaction parameters : Optimize temperature, solvent polarity, and catalyst loading (e.g., 1–5 mol%) to balance turnover frequency (TOF) and selectivity .

- Benchmark against control catalysts : Compare enantioselectivity and yield with (S)-Monophos or other chiral ligands to isolate stereochemical effects .

- Use kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or GC-MS) to derive rate constants and mechanistic insights .

Q. How to resolve contradictions in catalytic performance data across studies?

- Cross-validate experimental conditions : Ensure consistency in substrate purity, solvent degassing, and inert atmosphere protocols .

- Apply statistical methods : Use ANOVA or multivariate analysis to identify confounding variables (e.g., trace moisture in solvents) .

- Replicate with independent datasets : Collaborate with external labs to verify reproducibility, as per guidelines in toxicological profiling .

Q. What methodologies support comparative studies of this compound with structurally similar organocatalysts?

- Structure-activity relationship (SAR) analysis : Correlate ligand backbone modifications (e.g., substituent electronic effects) with catalytic outcomes .

- Computational modeling : Perform DFT calculations to map transition states and rationalize enantioselectivity trends .

- Systematic literature review : Aggregate data from heterogeneous catalysis studies to identify gaps or biases in existing datasets .

Methodological Rigor and Reproducibility

Q. How to ensure reproducibility in this compound synthesis for multi-institutional studies?

- Detailed procedural documentation : Include inert gas line diagrams, exact solvent drying methods, and chromatographic gradients in supplementary materials .

- Standardize characterization protocols : Adhere to IUPAC guidelines for reporting NMR shifts and HRMS calibration .

- Share raw data : Deposit spectral files (e.g., .jdx for IR) in open-access repositories with metadata tags for transparency .

Q. What tools are recommended for analyzing catalytic cycle intermediates involving this compound?

- In-situ spectroscopic probes : Use operando IR or Raman spectroscopy to detect transient iron-carbonyl intermediates .

- Isotopic labeling : Track ligand behavior via 13C or 2H isotopes in mechanistic studies .

- Data analysis software : Apply R or Python scripts for kinetic modeling and error propagation analysis .

Ethical and Safety Considerations

Q. How to address data-sharing challenges in studies involving this compound?

- De-identify sensitive data : Remove proprietary synthesis details before sharing, while retaining methodological rigor .

- Use controlled-access platforms : Upload datasets to repositories like Zenodo with embargo options to protect intellectual property .

- Adopt FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.